
(1S)-1-(Oxepan-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(Oxepan-4-yl)ethanamine, also known as (S)-4-hydroxyphenylglycine (S-4-HPG), is an amino acid derivative that has gained significant attention due to its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes, including neurotransmission, synaptic plasticity, and memory formation. In
Mecanismo De Acción
The mechanism of action of (S)-4-HPG involves its binding to the glycine-binding site of the NMDA receptor, resulting in the modulation of its activity. Specifically, (S)-4-HPG acts as a partial agonist at the glycine-binding site, enhancing the activity of the NMDA receptor. This, in turn, leads to an increase in the release of various neurotransmitters and the induction of LTP.
Biochemical and Physiological Effects:
(S)-4-HPG has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Additionally, (S)-4-HPG has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to have neuroprotective effects, protecting against various neurotoxic insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-4-HPG has several advantages for lab experiments. It is a highly specific tool that can be used to selectively modulate the activity of the NMDA receptor. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to the use of (S)-4-HPG in lab experiments. For example, it has a short half-life, which can make it difficult to maintain consistent levels in experiments. Additionally, its effects can be highly dependent on experimental conditions, such as the concentration of (S)-4-HPG and the duration of exposure.
Direcciones Futuras
There are several future directions for the study of (S)-4-HPG. One potential direction is the development of more potent and selective modulators of the NMDA receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of (S)-4-HPG and its potential applications in various pathological conditions, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the synthesis and purification of (S)-4-HPG could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Métodos De Síntesis
(S)-4-HPG can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (S)-4-HPG is through the resolution of racemic mixtures using chiral stationary phases or enzymatic resolution. Enzymatic resolution involves the use of enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer of a racemic mixture, resulting in the isolation of the desired enantiomer.
Aplicaciones Científicas De Investigación
(S)-4-HPG has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. (S)-4-HPG has also been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, (S)-4-HPG has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes.
Propiedades
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(Oxepan-4-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)
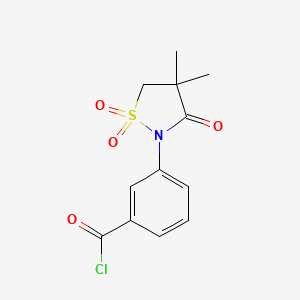
![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)
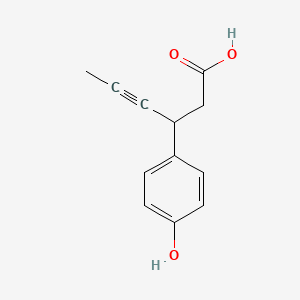
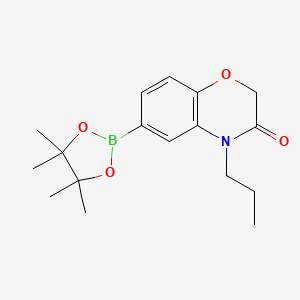
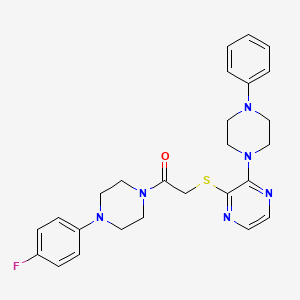
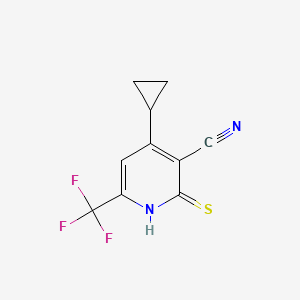

![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)
![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)